molecular formula C17H15N3O B5592117 1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone

1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone

Cat. No. B5592117
M. Wt: 277.32 g/mol
InChI Key: FBGBEOUJBYYJOM-UHFFFAOYSA-N
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Description

The compound 1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone is a quinazolinone derivative, a class of compounds known for their diverse biological activities and chemical properties. These derivatives are synthesized and studied for their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

Quinazolinones are synthesized through various methods, including the lithiation of amino quinazolinones and subsequent reactions with electrophiles. For instance, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, followed by reactions with various electrophiles, leads to the formation of 2-substituted derivatives in good yields (Smith et al., 1996). Additionally, the synthesis of complex quinazolinone derivatives through reactions with metal ions and condensation processes has been reported (Popov et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including 1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone, has been extensively studied using various spectroscopic techniques. Studies reveal intricate details about the electronic and structural properties of these compounds, facilitating the understanding of their chemical behavior and reactivity (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions, including cyclization, alkylation, and reactions with amines, leading to the formation of complex heterocyclic compounds with diverse properties. These reactions are pivotal for modifying the chemical structure and enhancing the biological activity of quinazolinones (Harano et al., 2007).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies focusing on these aspects provide valuable insights into the physicochemical characteristics of these compounds, aiding in their practical application and formulation (Geesi et al., 2020).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity, stability, and interactions with biological molecules, are central to their utility in medicinal chemistry and other applications. Research in this area explores the mechanisms of action, potential therapeutic targets, and the synthesis of novel derivatives with improved efficacy and safety profiles (Saleh et al., 2004).

properties

IUPAC Name

1-[3-[(6-methylquinazolin-4-yl)amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-6-7-16-15(8-11)17(19-10-18-16)20-14-5-3-4-13(9-14)12(2)21/h3-10H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGBEOUJBYYJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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